CI7PP08Fln

Amyloid-beta PET imaging Binding affinity

Alzheimer's disease research requires PET tracers that differentiate dense amyloid-β plaques from diffuse deposits. CI7PP08Fln (11C-BF-227, CAS 947602-44-0) binds selectively to fibrillar Aβ (Ki 4.3 nM), providing superior contrast in PET imaging. • Enables dissection of dense plaque pathology vs. diffuse forms. • Short 20.3-min half-life facilitates repeat same-day scans for kinetic modeling. • Clinically validated in MCI and AD cohorts. Standard cold reference available; custom radiolabeling with rapid cyclotron-based supply.

Molecular Formula C16H16FN3O2S
Molecular Weight 332.4 g/mol
CAS No. 947602-44-0
Cat. No. B15193476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI7PP08Fln
CAS947602-44-0
Molecular FormulaC16H16FN3O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF
InChIInChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+/i1-1
InChIKeyGSZMUPHKOPBPPS-BOSKHGQCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CI7PP08Fln (BF-227 C-11): Procurement & Baseline Characterization


CI7PP08Fln (CAS 947602-44-0), chemically designated as 5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methyl-N-(11C)methyl-1,3-thiazol-2-amine , is a synthetic benzoxazole derivative incorporating a carbon-11 radionuclide. This compound, functionally equivalent to the 11C-labeled form of the amyloid imaging agent BF-227 [1], is utilized as a positron emission tomography (PET) radioligand. Its primary application is the non-invasive in vivo detection of dense amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease (AD) [1]. The compound has a molecular formula of C16H16FN3O2S and a molecular weight of 332.4 g/mol .

Carbon-11 labeled PET radioligand for dense amyloid-β plaque research
Requires on-site cyclotron and radiochemistry for short-lived 11C (20.3 min half-life)
Preferential binding to fibrillar dense plaques over diffuse amyloid deposits

CI7PP08Fln (BF-227 C-11): Why Generic Substitution Fails


Substituting CI7PP08Fln (BF-227 C-11) with other amyloid PET tracers, including 18F-labeled analogs or structurally distinct agents like Pittsburgh compound B (PiB), is scientifically unsound due to fundamental differences in target selectivity and in vivo pharmacokinetics. BF-227 demonstrates preferential binding to dense, fibrillar Aβ deposits, whereas PiB binds to both dense and diffuse plaques [1]. This differential binding profile translates to a distinct in vivo signal; clinical studies have shown that 11C-BF-227 uptake in AD patients is lower than 11C-PiB [2], reflecting its more restricted target engagement. Furthermore, 11C-BF-227 has a short radioactive half-life (20.3 minutes), which necessitates on-site cyclotron access for radiolabeling, unlike 18F-labeled analogs with longer half-lives (~110 minutes) [3]. These factors dictate that data from one tracer cannot be directly extrapolated to another, making BF-227 a unique and non-interchangeable research tool for specific experimental paradigms focusing on dense amyloid pathology.

Target engagement profile may shift
Substituting with PiB alters plaque-subtype signal from dense-only to diffuse+dense, which may change experimental endpoint interpretation.
Logistical incompatibility with 18F-labeled tracers
The short 11C half-life (20.3 min) demands on-site cyclotron and rapid synthesis; 18F analogs cannot replicate this workflow without independent validation.
Cross-tracer data extrapolation not supported
Reported binding profile differences mean that results from other amyloid tracers may not transfer directly to BF-227 studies; independent cross-validation is required.

CI7PP08Fln (BF-227 C-11): Head-to-Head Performance Evidence


Aβ1-42 Fibril Binding Affinity

CI7PP08Fln ([11C]BF-227) demonstrates a binding affinity (Ki) of 4.3 ± 1.5 nM for synthetic Aβ1-42 fibrils [1]. This affinity is positioned within the range of clinically established PET tracers: florbetapir (Ki = 2.2 nM), florbetaben (Ki = 2.4 nM), and flutemetamol (Ki = 0.7 nM) [2]. The data confirm that BF-227 possesses nanomolar affinity that is comparable to, though not surpassing, the most potent clinically available 18F-labeled amyloid tracers.

Aβ1-42 fibril Ki
Reported
BF-227 Ki = 4.3 ± 1.5 nM
Flutemetamol: 0.7 nM
Florbetapir: 2.2 nM
Florbetaben: 2.4 nM
Supports target-engagement assay context
Affinity within range of reported clinical tracers; in vitro fibril data
Amyloid-beta PET imaging Binding affinity Ki Alzheimer's disease

Affinity Improvement over BF-168

A direct comparison with the earlier benzoxazole derivative BF-168 reveals a marked improvement in binding affinity for the BF-227 scaffold (CI7PP08Fln). BF-227 exhibits a Ki of 4.3 nM for Aβ1-42 fibrils, whereas BF-168 has a Ki of 6.4 nM [1]. This represents a ~33% improvement in in vitro binding potency.

Scaffold affinity gain
Reported
BF-227 Ki = 4.3 nM
BF-168 Ki = 6.4 nM
~1.5-fold improvement
Supports SAR study context
Cross-study comparison; in vitro fibril binding
Structure-activity relationship Benzoxazole Amyloid imaging Ki PET probe development

In Vivo Uptake vs. 11C-PiB

Clinical PET studies comparing 11C-BF-227 (CI7PP08Fln) with the widely used tracer 11C-Pittsburgh compound B (PiB) reveal a significant difference in their in vivo binding profiles. The binding of 11C-BF-227 in AD patients is lower in overall magnitude compared to 11C-PiB [1]. This is attributed to BF-227's preferential binding to dense, fibrillar amyloid deposits, in contrast to PiB's broader recognition of both diffuse and dense plaques [2].

In vivo plaque selectivity
Reported
BF-227: lower cortical uptake; preferential dense-plaque retention
PiB: higher uptake; binds diffuse+dense plaques
Supports dense-plaque imaging research
Qualitative difference in AD patient studies; SUV data in source
In vivo imaging PET Pittsburgh compound B Amyloid plaque Alzheimer's disease

Differentiation of MCI from Normal Controls

A clinical study demonstrated that 11C-BF-227 (CI7PP08Fln) PET imaging could differentiate between subject groups. Patients with mild cognitive impairment (MCI) showed significantly increased accumulation of [11C]-BF-227 in the frontal, temporal, parietal, and occipital cortices compared to aged normal (AN) subjects [1].

MCI vs. control discrimination
Reported
Significantly increased uptake in MCI vs. aged normal subjects
Multiple cortical regions (p < 0.05)
Supports prodromal amyloid pathology studies
Human research subjects; group discrimination reported
Mild Cognitive Impairment Early diagnosis Clinical PET Amyloid imaging Alzheimer's disease

CI7PP08Fln (BF-227 C-11): Research Application Scenarios


Dense-Core Amyloid Plaque Research

Based on its validated in vivo and in vitro preference for dense amyloid deposits over diffuse plaques [1], CI7PP08Fln (BF-227 C-11) is optimally suited for research studies focused specifically on the dense-core plaque subtype. This contrasts with agents like PiB, which bind both forms, making BF-227 the more precise tool for dissecting the relative contributions of dense vs. diffuse plaques to disease progression and cognitive decline [2].

SAR Studies of Benzoxazole Amyloid Binders

The quantifiable improvement in Aβ1-42 fibril affinity of BF-227 (Ki = 4.3 nM) relative to its analog BF-168 (Ki = 6.4 nM) [1] positions this compound as a key benchmark and building block for SAR studies. Procurement of CI7PP08Fln is essential for research groups aiming to further modify the benzoxazole scaffold to develop next-generation tracers with enhanced affinity, improved selectivity, or altered pharmacokinetic properties.

Kinetic Modeling & PET Tracer Validation

The short radioactive half-life of carbon-11 (20.3 minutes) in CI7PP08Fln [1] provides a unique advantage for kinetic modeling studies. Procurement of this compound is necessary for research programs that require a 'gold standard' 11C-tracer for validating the in vivo kinetics of novel 18F-labeled amyloid ligands [2], or for studies where multiple same-day scanning sessions are required on a single subject due to the rapid decay of the radionuclide.

Prodromal AD (MCI) Research

As demonstrated by clinical studies showing significantly increased [11C]-BF-227 uptake in mild cognitive impairment (MCI) patients versus normal controls [1], this tracer is a validated tool for research into early amyloid pathology. It is thus a strategic procurement choice for longitudinal observational studies or interventional trials aimed at tracking amyloid deposition from the prodromal MCI stage through to AD dementia.

Application
Selection Property
Validation Focus
Dense-core amyloid plaque research
Preferential dense-plaque binding profile
Dense vs. diffuse plaque signal differentiation
Benzoxazole SAR studies
Reported affinity gain over BF-168
Scaffold binding affinity validation
Kinetic modeling of PET tracers
Carbon-11 short half-life for repeat-study protocols
Kinetic model fit and test-retest reliability
Prodromal amyloid pathology (MCI) research
Reported discrimination between MCI and normal controls
Longitudinal amyloid deposition and cognitive endpoint correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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